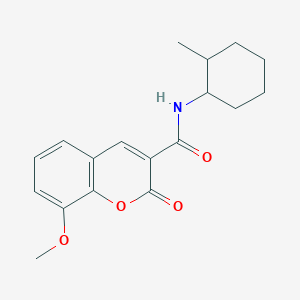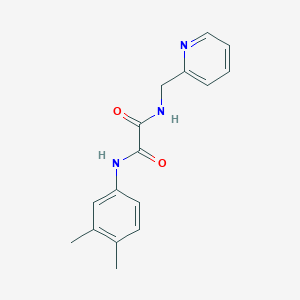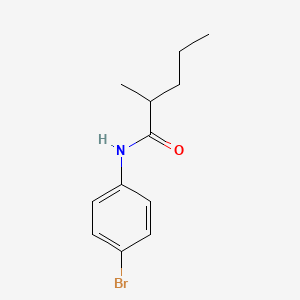
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide, also known as MMCC, is a synthetic compound that has been widely studied for its potential therapeutic applications. MMCC belongs to the class of compounds known as chromene derivatives, which have been reported to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. In particular, 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit anti-inflammatory, analgesic, and anticancer activities. Several studies have shown that 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells, and inhibit tumor growth in animal models.
Mécanisme D'action
The mechanism of action of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis. 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is a key regulator of the inflammatory response. In addition, 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been reported to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide can reduce inflammation, alleviate pain, and inhibit tumor growth. 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has also been reported to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is its potential therapeutic applications. 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit anti-inflammatory, analgesic, and anticancer activities, which make it a promising candidate for drug development. However, there are also some limitations associated with the use of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments. For example, 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that may have limited bioavailability and toxicity concerns. In addition, the mechanism of action of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide. Another area of research is the elucidation of the mechanism of action of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide, which may provide insights into its therapeutic potential. In addition, further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide, which will be important for its development as a drug candidate. Finally, the potential of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
Méthodes De Synthèse
The synthesis of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-methylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide.
Propriétés
IUPAC Name |
8-methoxy-N-(2-methylcyclohexyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-6-3-4-8-14(11)19-17(20)13-10-12-7-5-9-15(22-2)16(12)23-18(13)21/h5,7,9-11,14H,3-4,6,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBGIVRELFFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-2-pyridinamine](/img/structure/B5180317.png)
![N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5180325.png)
![5-(3-methoxyphenyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B5180326.png)
![4-methyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5180340.png)
![2-butyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5180352.png)

![5-({[2-(diethylamino)ethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5180365.png)
![4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5180381.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5180384.png)

![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5180408.png)
![methyl 3-(2,5-dimethylbenzyl)-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180416.png)
![dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate](/img/structure/B5180426.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B5180447.png)